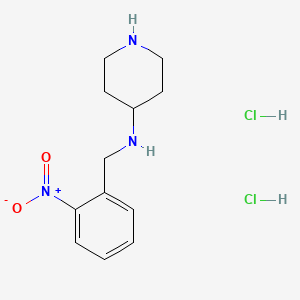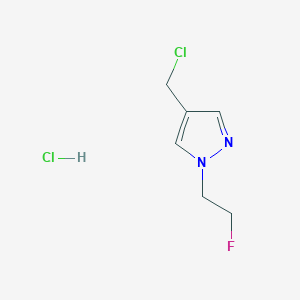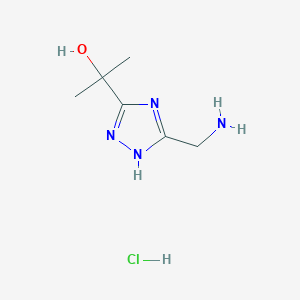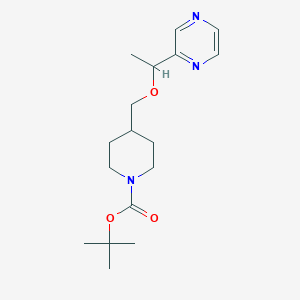![molecular formula C11H10F3NO4 B2516761 (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 350-10-7](/img/structure/B2516761.png)
(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Descripción general
Descripción
The compound (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a chiral amino acid derivative that is structurally related to tyrosine. It contains a trifluoroacetyl group, which introduces a significant degree of fluorination into the molecule. This structural feature is likely to influence its physical properties, reactivity, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related chiral amino acid derivatives has been reported in the literature. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation . Similarly, a facile method for synthesizing optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid was reported, which involved the reduction of N-Boc-D-tyrosine methyl ester to the aldehyde, followed by conversion via the cyanohydrin . These methods highlight the importance of stereochemistry and the use of protecting groups in the synthesis of complex amino acids.
Molecular Structure Analysis
The molecular structure of (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid would be characterized by the presence of a phenolic hydroxyl group, an amino group protected by a trifluoroacetyl moiety, and a carboxylic acid group. The stereochemistry at the chiral centers is crucial for the biological activity of such compounds. The presence of fluorine atoms can significantly affect the molecule's conformation due to their electronegativity and size.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The phenolic hydroxyl group could be involved in hydrogen bonding and electrophilic substitution reactions. The amino group, once deprotected, could engage in various reactions typical of amines, such as amide bond formation. The carboxylic acid group allows for the formation of esters and amides, which are common in peptide synthesis. The trifluoroacetyl group could be used as a temporary protecting group that can be removed under controlled conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid would be influenced by its functional groups and stereochemistry. The fluorinated moiety would likely increase the compound's lipophilicity and could affect its boiling point, melting point, and solubility. The presence of both hydrophilic (hydroxyl and carboxylic acid groups) and hydrophobic (phenyl and trifluoroacetyl groups) could give the compound amphiphilic properties. The chiral centers would also impact the compound's optical properties, such as specific rotation.
Aplicaciones Científicas De Investigación
Renewable Building Blocks in Materials Science
Phloretic acid, closely related to the compound , demonstrates potential as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant for developing bio-based materials with desirable thermal and thermo-mechanical properties for a wide range of applications, offering a sustainable alternative to conventional phenolic compounds in materials science (Acerina Trejo-Machin et al., 2017).
Medicinal Chemistry and Probe Design
In medicinal chemistry, derivatives of hydroxyproline, including those with perfluoro-tert-butyl groups, have been synthesized for sensitive applications in 19F NMR. These amino acids show distinct conformational preferences, making them useful in designing probes for studies in medicinal chemistry (Caitlin M. Tressler & Neal J. Zondlo, 2014).
Polymer Modification for Medical Applications
Modifications of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, highlight its role in enhancing the properties of polymers for medical applications. These modifications have shown to increase the thermal stability and bioactivity of the polymers, making them suitable for various biomedical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Fluorinated Compounds in Organic Synthesis
The compound also finds application in the synthesis of fluorinated organic compounds, offering pathways to new types of fluoro-substituted α-amino, α-hydroxy, and α-mercapto acids. These compounds are of interest for the rational design and elucidation of secondary structures in peptide and depsipeptide modification (S. N. Osipov et al., 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIICIIOIIEGNY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
CAS RN |
350-10-7 | |
| Record name | (2S)-3-(4-hydroxyphenyl)-2-(trifluoroacetamido)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)





![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)

![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)



![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)